Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate
Description
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazine core with a methyl ester substituent at position 2. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor targeting FGFR1, Bruton’s tyrosine kinase (BTK), and other kinases . Its synthetic versatility allows for modifications at positions 3, 5, 6, and 7, enabling tailored biological activity . Key derivatives are synthesized via Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or halogenation reactions .
Properties
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYVYGGBGJSMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195441 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-89-8 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is being investigated for its potential as a scaffold in drug design. Its derivatives are explored for therapeutic applications, particularly in the development of kinase inhibitors and other agents targeting various diseases.
- Biological Activities :
- Antimicrobial
- Anti-inflammatory
- Antitumor
- Kinase inhibition
Case Study : Research has shown that derivatives of this compound exhibit significant activity against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the construction of various heterocyclic compounds that can be utilized in pharmaceuticals and agrochemicals.
- Synthetic Routes :
- Multi-step synthesis involving cyclization reactions.
- Utilization of catalysts to enhance reaction efficiency.
Table 1: Comparison of Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization with pyrrole | Involves reaction with pyrazine derivatives | 65-85 |
| Suzuki coupling | Combines arylboronic acids with intermediates | Varies |
Biological Research
The compound's ability to interact with biological targets makes it suitable for studies on enzyme inhibition and protein interactions. It has been used to investigate mechanisms of action against specific enzymes involved in disease pathways.
Example : Studies have indicated that this compound can inhibit certain kinases, which play crucial roles in cell signaling and cancer progression .
Industrial Applications
In the industrial sector, this compound is utilized for:
- Pharmaceutical Development : As a precursor for synthesizing new drugs.
- Agrochemical Production : In the formulation of pesticides and herbicides due to its biological activity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific biological context, but it often involves binding to active sites and modulating biological pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (Compound A) with select analogs:
Key Observations :
- Sulfonyl groups (e.g., 5-tosyl) improve aqueous solubility and enable hydrogen bonding with kinase targets .
- Halogenation (e.g., 7-Br) introduces sites for further functionalization via cross-coupling .
- Heterocyclic replacements (e.g., thieno vs. pyrrolo) alter π-stacking interactions, impacting binding affinity .
Biological Activity
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : Approximately 177.16 g/mol
- SMILES : COC(=O)C1=CN=C2C(=N1)C=CN2
- InChIKey : LKYVYGGBGJSMJX-UHFFFAOYSA-N
The compound features a unique bicyclic structure comprising both pyrrole and pyrazine rings, which contributes to its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown potential against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory pathways, particularly through the modulation of COX enzymes.
- Kinase Inhibition : It acts as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), which is crucial in mediating immune responses .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Kinase Inhibition : The compound inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling proteins involved in inflammation and cell proliferation.
- Modulation of Gene Expression : It may alter the expression levels of genes associated with inflammatory responses and cellular growth .
Case Studies
Several studies have highlighted the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 30 µg/mL across different strains.
Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects by measuring COX-2 inhibition:
Research Findings
Recent research has focused on the synthesis and structure-activity relationships (SAR) of pyrrolopyrazine derivatives, including this compound. The following findings are noteworthy:
- Synthesis Techniques : Various synthetic routes have been developed to create derivatives with enhanced biological activity.
- Structure-Activity Relationships : Modifications in substitution patterns significantly affect the potency and selectivity of these compounds against specific biological targets .
Preparation Methods
Cyclization and Ring Closure
The initial step involves cyclization reactions using readily available starting materials such as pyruvic aldehyde and o-phenylenediamine. In the presence of catalysts like sodium pyrosulfite, these substrates undergo ring closure under controlled temperature (30–90 °C) and reaction time (0.5–2 hours) to form intermediate fused heterocycles such as 3-methyl benzopyrazines.
- Reaction conditions:
- Temperature: 60–80 °C
- Catalyst: Sodium pyrosulfite
- Reaction time: 0.5–2 hours
- pH adjustment to neutral (7.0–7.5) after reaction
- Workup: Addition of industrial salt to facilitate phase separation, followed by vacuum distillation to isolate the cyclized intermediate (3-methyl benzopyrazines) at 95–130 °C under reduced pressure (−0.092 MPa).
Oxidation to Carboxylate Intermediates
The cyclized intermediate undergoes oxidation using inorganic oxidants such as potassium permanganate or potassium bichromate. The oxidation is carried out at elevated temperatures (60–105 °C) for 1–4 hours to convert methyl groups to carboxylate functionalities.
- Oxidation conditions:
- Oxidant: Potassium permanganate (KMnO4) preferred for availability and safety
- Temperature: 80–103 °C
- Reaction time: 1–4 hours
- Post-oxidation processing: Cooling, filtration to remove manganese dioxide solids, and evaporation under controlled temperature (115 ± 3 °C) to concentrate the potassium salt of 5-methylpyrazine-2,3-carboxylic acid.
Acidification and Decarboxylation
The potassium salt intermediate is acidified using sulfuric acid at 30–130 °C to convert it into the free acid form, followed by decarboxylation to yield 5-methylpyrazine-2-carboxylic acid.
- Acidification conditions:
- Sulfuric acid molar ratio: 1.5–3.0 equivalents relative to intermediate
- Temperature: 80–115 °C
- Reaction time: Approx. 1 hour
- Decarboxylation: Occurs concurrently or sequentially with acidification, monitored by temperature and reaction time.
Extraction, Separation, and Purification
The acidified reaction mixture is neutralized to pH 1.5–4.0 and extracted with butanone to isolate the 5-methylpyrazine-2-carboxylic acid. The organic layer is concentrated by removing butanone under vacuum, followed by crystallization, drying, and pulverization.
- Extraction solvent: Butanone (methyl ethyl ketone)
- Purification: Crystallization yields product with purity ≥ 99% (HPLC) and melting point 164–172 °C.
- Environmental considerations: Mother liquors are neutralized and treated biochemically to meet emission standards; butanone solvent is recovered and reused.
Summary Table of Preparation Process Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Cyclization | Pyruvic aldehyde, o-phenylenediamine, sodium pyrosulfite | 60–80 | 0.5–2 h | pH adjusted to 7.0–7.5; vacuum distillation to isolate intermediate |
| Oxidation | Potassium permanganate, water | 80–103 | 1–4 h | Filtration to remove MnO2; evaporation to concentrate potassium salt |
| Acidification/Decarboxylation | Sulfuric acid | 80–115 | ~1 h | Acid to intermediate ratio 1.5–3.0; decarboxylation concurrent |
| Extraction/Purification | Butanone extraction, crystallization | 30–50 (extraction) | 0.5 h (extraction) | Neutralization to pH 1.5–4.0; solvent recovery and reuse |
Research Findings and Industrial Relevance
- The described method uses common, low-cost raw materials such as pyruvic aldehyde and o-phenylenediamine, which are domestically available and economically favorable.
- The process avoids harsh conditions such as high pressure or extreme temperatures, facilitating scalability and industrial production.
- The use of potassium permanganate as an oxidant is advantageous due to its availability, low cost, and manageable safety profile.
- The final product purity exceeds 99%, making it suitable as an intermediate for pharmaceutical compounds, including third-generation antidiabetic drugs like Glipizide and hypolipidemic agents.
- Environmental management is integrated via solvent recovery and effluent treatment, reducing waste and operational costs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis typically involves catalytic carbonylation of brominated precursors (e.g., 2-bromo-5-tosyl derivatives) under CO gas in DMF, with purification via silica gel chromatography using methanol/DCM gradients. Critical parameters include reaction time (e.g., 16 hours for hydrolysis), temperature (60°C for acid hydrolysis), and stoichiometric control of reagents like Na₂S·5H₂O for functional group interconversion . Yield optimization often requires inert conditions (N₂ atmosphere) and precise solvent ratios (e.g., 1,4-dioxane:water at 2:1 v/v) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- LC-MS (ESI) : Used to confirm molecular ion peaks (e.g., m/z 332 [M+H]⁺) and monitor reaction progress .
- ¹H/¹³C-NMR : Resolves regiochemical specificity, such as distinguishing between C-2 and C-7 substituents on the pyrrolopyrazine core .
- HRMS : Validates molecular formulas (e.g., C₁₃H₁₀BrN₃O₂S for brominated analogs) .
Q. What are common impurities encountered during the synthesis of this compound, and how are they mitigated?
- Methodological Answer :
- Tosyl Group Retention : Incomplete deprotection of the tosyl group (e.g., during hydrolysis) can occur if HCl concentration or reaction time is insufficient .
- Regiochemical Byproducts : Use of Na₂S·5H₂O or PdCl₂(dppf) catalysts minimizes off-target substitutions (e.g., C-3 vs. C-7 functionalization) .
- Purification : Gradient elution (0–5% MeOH in DCM) effectively separates polar impurities .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolo[2,3-b]pyrazine core influence kinase inhibitory activity (e.g., FGFR, JAK3)?
- Methodological Answer :
- C-2 Carboxylate vs. C-7 Aldehyde : The C-2 carboxylate group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., FGFR1), while C-7 aldehydes may form Schiff bases with lysine residues, altering selectivity .
- Electron-Withdrawing Groups (Br, Cl) : Improve binding affinity by modulating electron density; bromine at C-2 increases steric complementarity with hydrophobic kinase pockets .
- Comparative Data : Derivatives with sulfonyl groups (e.g., 5-tosyl) show 2–3× higher IC₅₀ values against FGFR than methyl esters .
Q. What strategies address low aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Prodrug Design : Replace the methyl ester with hydrophilic groups (e.g., morpholine) to enhance solubility while retaining activity .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) to confirm compound stability .
- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability in pharmacokinetic studies .
Q. How can regioselectivity be ensured during the functionalization of the pyrrolo[2,3-b]pyrazine scaffold?
- Methodological Answer :
- Directing Groups : Tosyl or SEM groups at N-5 direct electrophilic substitution to C-2 or C-7 positions, as demonstrated in Suzuki couplings .
- Microwave-Assisted Synthesis : Enhances regioselectivity in palladium-catalyzed reactions (e.g., 80°C, 1 hour) by reducing side reactions .
- Computational Modeling : DFT calculations predict preferential sites for electrophilic attack based on frontier molecular orbitals .
Q. What computational methods are used to predict the binding interactions of this compound with kinase targets like FGFR?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding poses of the carboxylate group with FGFR’s hinge region (e.g., hydrogen bonds with Ala564) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp641) for affinity .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding SAR optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
